molecular formula C27H45Na2O5P B561248 EINECS 309-247-1 CAS No. 100208-45-5

EINECS 309-247-1

Cat. No.: B561248
CAS No.: 100208-45-5
M. Wt: 526.605
InChI Key: MYDOUYVRSVNHGL-WZTCXVHJSA-L
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Description

EINECS entries typically include identifiers (e.g., EC number, CAS number), molecular formulas, and regulatory classifications . For example, machine learning models like Read-Across Structure Activity Relationships (RASAR) enable predictive toxicological assessments by clustering structurally similar compounds .

Properties

CAS No.

100208-45-5

Molecular Formula

C27H45Na2O5P

Molecular Weight

526.605

IUPAC Name

disodium;[(2R)-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] phosphate

InChI

InChI=1S/C27H47O5P.2Na/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(32-33(28,29)30)18-23(5)26(24)31-27;;/h18-22H,7-17H2,1-6H3,(H2,28,29,30);;/q;2*+1/p-2/t21-,22-,27-;;/m1../s1

InChI Key

MYDOUYVRSVNHGL-WZTCXVHJSA-L

SMILES

CC1=C2C(=CC(=C1)OP(=O)([O-])[O-])CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

The preparation methods for EINECS 309-247-1 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. Industrial production methods may vary, but they generally involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Substance Identification Challenges

  • EINECS 309-247-1 does not appear in the European Chemicals Agency (ECHA) databases ( ) or other sources provided.

  • The ECHA registry ( ) lists substances such as lead compounds (e.g., ECHA 100.239.187) and sodium azide (ECHA 100.043.487), but no entries match the given EINECS number.

  • Potential reasons for the discrepancy include:

    • Typographical errors in the EINECS identifier.

    • The substance may be exempt from registration under REACH ( ).

    • The compound might be a complex or niche industrial chemical not covered in the accessible literature.

Key Chemical Reaction Resources Reviewed

While direct data on this compound is unavailable, the following resources were evaluated for reaction insights:

CAS Reactions ( )

  • Contains 150+ million organic and organometallic reactions, including yield data and reaction conditions.

  • Example reaction types: Diels–Alder, Claisen rearrangement, and organocatalytic processes.

  • Limitation : Requires the exact CAS Registry Number or structural formula for retrieval.

Master Organic Chemistry Reaction Guide ( )

  • Covers 185+ reactions, including:

    • 1,4-additions to α,β-unsaturated ketones (e.g., Michael addition).

    • Reduction of nitro groups (e.g., catalytic hydrogenation with nickel).

  • Mechanisms for hyperconjugation-stabilized enones and competing reductions (e.g., nitro vs. alkene functional groups) are detailed.

NASA Kinetic Data ( )

  • Provides rate constants for atmospheric reactions (e.g., halogen chemistry, NOx cycles).

  • Photochemical cross-sections and decomposition pathways for compounds like OClO and ClONO₂.

Recommendations for Further Research

  • Verify the EINECS Identifier :

    • Cross-reference with the ECHA Substance Infocard ( ) or CAS REGISTRY ( ) to confirm the correct identifier.

  • Explore Structural Analogues :

    • If the compound is an α,β-unsaturated carbonyl, review reaction mechanisms for enones ( ).

    • For organometallic or catalytic reactions, consult CAS Reactions ( ) for synthetic pathways.

  • Hazard and Stability Data :

    • Use PubChem ( ) to assess decomposition products (e.g., CO, CO₂) and incompatibilities (e.g., strong oxidizers).

Example Reaction Table for Common Functional Groups

Reaction TypeConditionsProductsKey References
Catalytic HydrogenationH₂, Ni catalystAmines (from nitro groups)
Diels–Alder CycloadditionHeat, dienophileSix-membered cyclohexenes
Acid-Catalyzed HydrationH₃O⁺, H₂O1,4-Addition products
Photochemical DecompositionUV light, stratospheric O₃Radical intermediates

Critical Data Gaps

  • No experimental data (e.g., melting points, solubility) or spectroscopic profiles were found for this compound.

  • Safety protocols (e.g., GHS classifications, PPE recommendations) could not be inferred due to missing substance-specific hazard codes ( ).

Scientific Research Applications

EINECS 309-247-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be used in studies involving cellular processes or biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in the production of materials, chemicals, or pharmaceuticals .

Mechanism of Action

The mechanism of action of EINECS 309-247-1 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to changes in cellular function or behavior .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison framework involves evaluating structural, physicochemical, and functional properties. Below, we use examples from analogous EINECS compounds ( and ) to illustrate key parameters for comparison.

Table 1: Key Properties of EINECS 309-247-1 and Analogs

Property This compound (Hypothetical) (3-Bromo-5-chlorophenyl)boronic acid 5-Methyl-2-phenoxy-4-carboxylic acid
Molecular Weight ~250–300 (estimated) 235.27 295.29
LogP (Partition Coeff.) 1.5–2.5 (predicted) XLOGP3: 2.15 Predicted: ~2.5
Solubility (mg/mL) 0.1–0.5 (estimated) 0.24 Moderate (exact value N/A)
Bioavailability Moderate (0.5–0.6) 0.55 0.55–0.65 (estimated)
BBB Permeability Yes/No (context-dependent) Yes Unreported
CYP Inhibition Low risk No No
Synthetic Accessibility Moderate (2.0–3.0) 2.07 2.5–3.0 (estimated)

Structural Similarity

  • Boronic Acid Derivatives (e.g., CAS 1046861-20-4): These compounds share halogen-substituted aromatic rings and boronic acid functional groups, enabling cross-coupling reactions in synthetic chemistry. Structural similarity scores (0.71–0.87) suggest overlapping reactivity profiles .
  • Phenoxy Carboxylic Acids (e.g., CAS 1455091-10-7): Functional similarity arises from aromatic ether and carboxylic acid moieties, which influence solubility and biological activity.

Functional and Toxicological Profiles

  • Toxicological Predictions : RASAR models leverage structural analogs to predict hazards. For instance, a boronic acid analog with high GI absorption and BBB permeability () may imply similar bioavailability for this compound .
  • Regulatory Clustering : EINECS compounds often cluster into groups with shared regulatory thresholds. A small number of labeled compounds (e.g., 1,387 chemicals from REACH Annex VI) can predict hazards for ~33,000 unlabeled EINECS entries, highlighting the efficiency of similarity-based frameworks .

Research Findings and Limitations

Chemical Space Coverage : Figure 7 () demonstrates that labeled compounds (e.g., REACH Annex VI chemicals) rapidly cover large regions of EINECS chemical space, enabling extrapolation of properties like toxicity and solubility .

-Cl substitution) can alter metabolic pathways . The absence of experimental data for this compound necessitates caution in relying solely on predictive models.

Notes

Evidence Constraints : Direct data on this compound is unavailable in the provided sources. This analysis relies on methodologies from analogous compounds and predictive models .

Regulatory Implications : Regulatory agencies prioritize read-across approaches for hazard assessment, but validation via experimental assays remains critical .

Future Directions : Expanding labeled chemical datasets (e.g., REACH Annex VI) will improve RASAR model accuracy for understudied EINECS entries .

Q & A

Q. What are the primary physicochemical properties of EINECS 309-247-1, and how are they experimentally determined?

Methodological guidance:

  • Begin with literature reviews to compile reported properties (e.g., solubility, melting point, spectral data) from peer-reviewed journals and authoritative databases.
  • Use standardized analytical techniques: NMR for structural confirmation, HPLC for purity analysis, and DSC for thermal stability. Cross-validate results with at least two independent methods to address discrepancies .
  • Document uncertainties (e.g., instrument calibration errors) and report measurements in SI units .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Methodological guidance:

  • Publish detailed protocols in the main manuscript, including precursor ratios, reaction conditions (temperature, pressure, catalysts), and purification steps. Reserve extended procedures (e.g., optimization trials) for supplementary materials .
  • Validate synthesis routes using control experiments (e.g., varying solvents or catalysts) and include raw data (e.g., yield percentages, chromatograms) in appendices .

Q. What are the established characterization techniques for confirming the identity of this compound?

Methodological guidance:

  • Combine spectroscopic methods: FTIR for functional groups, mass spectrometry for molecular weight, and X-ray crystallography for solid-state structure.
  • Compare results with literature values and provide error margins. For novel derivatives, include elemental analysis and purity certifications (≥95%) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

Methodological guidance:

  • Conduct meta-analyses of existing studies to identify variables causing discrepancies (e.g., assay protocols, cell lines).
  • Design dose-response studies with strict controls (e.g., negative/positive controls, blinded replicates) and statistical tests (ANOVA, t-tests) to quantify significance. Address confounding factors (e.g., solvent toxicity) in the discussion .
  • Use platforms like PubChem or ChEMBL to cross-reference bioactivity datasets .

Q. What strategies optimize the stability of this compound in long-term storage for pharmacological studies?

Methodological guidance:

  • Perform accelerated stability testing under varied conditions (humidity, temperature, light) using ICH guidelines.
  • Monitor degradation via HPLC-MS and kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Report storage recommendations in supplementary materials .

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

Methodological guidance:

  • Combine molecular docking (e.g., AutoDock Vina) with MD simulations to predict binding affinities and conformational changes.
  • Validate models with experimental data (e.g., IC50 values, mutagenesis studies) and address limitations (e.g., force field inaccuracies) in the discussion .

Q. What statistical approaches are recommended for analyzing heterogeneous datasets in this compound toxicity studies?

Methodological guidance:

  • Apply multivariate analysis (PCA, cluster analysis) to identify outlier data points or batch effects.
  • Use Bayesian hierarchical models to account for variability across labs. Report confidence intervals and effect sizes rather than relying solely on p-values .

Data Presentation and Validation

Q. How should researchers present conflicting spectral data for this compound in publications?

Methodological guidance:

  • Include all relevant spectra in supplementary materials with annotated peaks and acquisition parameters.
  • Discuss potential causes (e.g., solvent interactions, impurities) and provide comparative tables in the main text .

Q. What criteria determine the inclusion of raw data in publications on this compound?

Methodological guidance:

  • Publish raw data (e.g., chromatograms, spectral files) in repositories like Figshare or Zenodo for transparency.
  • In the manuscript, summarize processed data (means ± SD) and reference repositories with DOIs .

Ethical and Methodological Considerations

Q. How can researchers address ethical concerns in studies involving this compound?

Methodological guidance:

  • Disclose funding sources and potential conflicts of interest in the acknowledgments section.
  • For biological studies, adhere to institutional animal/human ethics protocols and include approval codes in the methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.